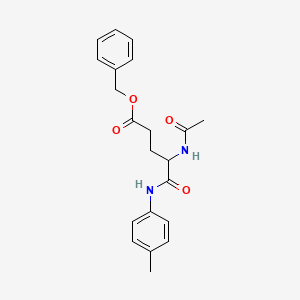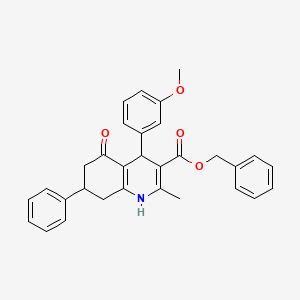![molecular formula C20H20N2O6 B4923559 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B4923559.png)
2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, also known as BBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBAA is a member of the family of acrylic acids, which are widely used in the production of polymers, coatings, and adhesives. Its unique chemical structure makes it an attractive candidate for research in the fields of pharmaceuticals, materials science, and biotechnology.
Mécanisme D'action
The mechanism of action of 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has also been shown to inhibit the activity of various protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to exhibit anti-inflammatory properties, reducing the production of inflammatory cytokines and prostaglandins. 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has also been shown to exhibit antioxidant properties, reducing oxidative stress and protecting cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has several advantages for use in laboratory experiments. Its unique chemical structure allows for the production of materials with specific properties, making it useful for the synthesis of polymers and copolymers. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. However, the synthesis of 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid can be challenging, and the compound is relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. One area of interest is the development of new drugs based on 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, particularly for the treatment of cancer and inflammatory diseases. Another area of interest is the synthesis of new materials based on 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, with specific properties for use in various applications. Further research is also needed to fully understand the mechanism of action of 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid and its potential effects on human health.
Méthodes De Synthèse
The synthesis of 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid can be achieved through a multi-step process involving the reaction of 4-butoxyaniline with 3-nitrobenzaldehyde, followed by the reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained through the condensation of the resulting amine with acryloyl chloride. The synthesis of 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the product.
Applications De Recherche Scientifique
2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been the subject of numerous studies in recent years due to its potential applications in various fields. In the field of pharmaceuticals, 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been shown to exhibit potent anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use as an anti-cancer drug, as it has been shown to induce apoptosis in cancer cells.
In the field of materials science, 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been used as a building block for the synthesis of various polymers and copolymers. Its unique chemical structure allows for the production of materials with specific properties, such as improved mechanical strength, thermal stability, and water resistance.
Propriétés
IUPAC Name |
(E)-2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-2-3-11-28-17-9-7-15(8-10-17)19(23)21-18(20(24)25)13-14-5-4-6-16(12-14)22(26)27/h4-10,12-13H,2-3,11H2,1H3,(H,21,23)(H,24,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICVFILOZNWDJM-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923487.png)

![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)benzenesulfonamide](/img/structure/B4923503.png)


![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4923535.png)
![1-isobutylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B4923548.png)
![6-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4923561.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)